molecular formula C10H11NO2 B1339335 2-Formyl-N,N-dimethylbenzamide CAS No. 252957-95-2

2-Formyl-N,N-dimethylbenzamide

Cat. No. B1339335
CAS RN: 252957-95-2
M. Wt: 177.2 g/mol
InChI Key: GIKRXIQFLGENKA-UHFFFAOYSA-N
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Description

“2-Formyl-N,N-dimethylbenzamide” is a chemical compound used in various fields of research and industry due to its notable physical and chemical properties. It has a CAS Number of 252957-95-2 and a molecular weight of 177.2 .


Synthesis Analysis

The synthesis of formamides, such as “2-Formyl-N,N-dimethylbenzamide”, can be efficiently achieved by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . An inorganic ligand-supported chromium (III) catalyst, (NH 4) 3 [CrMo 6 O 18 (OH) 6 ], has shown excellent activity and selectivity in this process . Various primary amines and secondary amines are successfully transformed into the corresponding formamides under mild conditions .


Molecular Structure Analysis

The molecular structure of “2-Formyl-N,N-dimethylbenzamide” is represented by the formula C10H11NO2 . The InChI code for this compound is 1S/C10H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 .


Chemical Reactions Analysis

Formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also widely used as solvents and softeners in industrial synthesis and processing . In addition, formamides are used as versatile intermediates for Leuckart and Vilsmeier–Haack reactions, and especially in the synthesis of formamidines and isocyanates .


Physical And Chemical Properties Analysis

“2-Formyl-N,N-dimethylbenzamide” is an oil at room temperature . The compound’s molecular weight is 177.2 .

Mechanism of Action

While the specific mechanism of action for “2-Formyl-N,N-dimethylbenzamide” is not mentioned in the search results, formamides in general are closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research .

Safety and Hazards

The safety information available indicates that “2-Formyl-N,N-dimethylbenzamide” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-formyl-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKRXIQFLGENKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305649
Record name 2-Formyl-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-N,N-dimethylbenzamide

CAS RN

252957-95-2
Record name 2-Formyl-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252957-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formyl-N,N-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 2-formylbenzoic acid (500 mg, 3.33 mmol), N,N-diisopropylethylamine (0.58 mL, 3.3 mmol), and dimethylamine/ethanol solution (1.2 mL, 5.6 M, 6.7 mmol) in 3.3 mL of dichloromethane was added 1-ethyl-3-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride (1.28 g, 6.67 mmol) at 0° C. After being stirred at room temperature overnight, the reaction mixture was diluted with diethyl ether. The solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain the title compound as a slightly yellow oil (113 mg, 19%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
dimethylamine ethanol
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-formylbenzoic acid (500 mg, 3.33 mmol), N,N-diisopropylethylamine (0.58 mL, 3.3 mmol), and dimethylamine/ethanol solution (1.2 mL, 5.6 M, 6.7 mmol) in 3.3 mL of dichloromethane was added 1-ethyl-3-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride (1.28 g, 6.67 mmol) at 0° C. After being stirred at room temperature overnight, the reaction mixture was diluted with diethyl ether. The solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain the title compound as a pale yellow oil (113 mg, 19%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
dimethylamine ethanol
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Formyl-N,N-dimethylbenzamide
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